3'-Isocyano-3'-deoxythymidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-isocyanooxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-6-4-14(11(17)13-10(6)16)9-3-7(12-2)8(5-15)18-9/h4,7-9,15H,3,5H2,1H3,(H,13,16,17)/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXZOJJOKDQOHV-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40154036 | |
| Record name | 3'-Isocyano-3'-deoxythymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123533-12-0 | |
| Record name | 3'-Isocyano-3'-deoxythymidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123533120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Isocyano-3'-deoxythymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Isocyano 3 Deoxythymidine
De novo Synthesis Approaches for 3'-Isocyano-3'-deoxythymidine
The creation of the this compound molecule from basic starting materials has been accomplished through several innovative synthetic routes. These methods are crucial for accessing the core structure of this compound.
Synthesis from 5'-Protected Azido (B1232118) Derivatives
A prominent synthetic route to this compound commences with 5'-protected azido derivatives of thymidine (B127349). thieme-connect.com The synthesis of 3′-isocyano-3′-deoxythymidine has been successfully achieved starting from the corresponding 5′-protected azido derivatives. thieme-connect.com This transformation typically involves the reduction of the azido group to an amine, followed by a formylation reaction and subsequent dehydration to yield the isocyanide functionality.
A key intermediate in this process is 3'-azido-3'-deoxythymidine (AZT), a well-known antiviral agent. The synthesis often begins with thymidine, which undergoes a series of reactions to introduce the azido group at the 3'-position and a protecting group at the 5'-hydroxyl position. The 5'-O-silylated 3'-azido-3'-deoxythymidine can be transformed into the corresponding 3'-formamido derivative. acs.org This formamide (B127407) is then subjected to dehydration conditions to furnish the target this compound. acs.org
| Starting Material | Key Intermediate(s) | Final Product | Reference |
| 5'-Protected 3'-azido-3'-deoxythymidine | 5'-Protected 3'-amino-3'-deoxythymidine (B22303), 5'-Protected 3'-formamido-3'-deoxythymidine | This compound | thieme-connect.comacs.org |
Conversion of Formamides to Isocyanides in Nucleoside Contexts
The dehydration of formamides represents a critical step in the synthesis of isocyanides, and this transformation has been effectively applied within the nucleoside framework to produce this compound. thieme-connect.comacs.org This method is a common final step in multi-step syntheses of isocyanide-containing molecules. mdpi.com
Various dehydrating agents can be employed for this conversion. A frequently used reagent system is phosphorus oxychloride in the presence of a base like triethylamine. mdpi.com Another effective method involves the use of tosyl chloride in pyridine. nih.gov The choice of reagents and reaction conditions can be optimized to ensure high yields and purity of the resulting isocyanide. This approach has been successfully used to convert 3'-formamido-3'-deoxythymidine into its corresponding isocyanide. acs.org The general applicability of converting formamides to isocyanides makes it a valuable tool in the synthesis of diverse isocyano-nucleoside analogs. beilstein-journals.org
Methodologies involving 2,3'-Anhydronucleoside Derivatives
An alternative and efficient pathway to this compound involves the use of 2,3'-anhydronucleoside derivatives as key intermediates. thieme-connect.com These strained cyclic structures are reactive towards nucleophilic opening, providing a stereocontrolled route to 3'-substituted nucleosides.
The synthesis can start from thymidine, which is converted to a 2,3'-anhydronucleoside. This intermediate can then be reacted with an azide (B81097) source, such as lithium azide, to introduce the azido group at the 3'-position with inversion of configuration. acs.org Subsequent reduction of the azide, formylation, and dehydration, as described previously, leads to the final 3'-isocyano product. This methodology offers a strategic advantage in controlling the stereochemistry at the 3'-position of the sugar moiety. acs.org The use of anhydronucleosides is a versatile strategy in nucleoside chemistry for the synthesis of various analogs. researchgate.net
Derivatization Strategies of the this compound Scaffold
The core structure of this compound provides multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be introduced at either the pyrimidine (B1678525) base or the sugar moiety.
Modifications at the Pyrimidine Base (e.g., C-5 substitutions)
While specific examples of C-5 substitutions directly on the this compound scaffold are not extensively detailed in the provided context, the general principles of pyrimidine modification are well-established in nucleoside chemistry. Such modifications often involve electrophilic substitution reactions at the C-5 position. For instance, halogenation, alkylation, or the introduction of other functional groups can be achieved through various synthetic protocols. These strategies have been widely applied to other thymidine analogs and could foreseeably be adapted for the derivatization of this compound.
Sugar Moiety Derivatizations (e.g., 3'-amino, 3'-guanidino, 3'-tetrazole, 3'-propargyl)
The sugar portion of this compound, particularly the 3'-position, is a key focus for derivatization. The isocyano group itself can serve as a precursor for a variety of other functionalities.
For instance, the 3'-isocyano group can be converted into a 3'-amino group through reduction. acs.org This 3'-amino derivative can then be further functionalized. For example, reaction with a guanidinylating agent can yield a 3'-guanidino derivative. The isocyano group can also participate in cycloaddition reactions. Reaction with an azide, such as hydrazoic acid, can lead to the formation of a 3'-tetrazole derivative. Furthermore, the introduction of a propargyl group at the 3'-position, potentially through modification of the 3'-hydroxyl group in a precursor, can provide a handle for "click" chemistry reactions, enabling conjugation to other molecules. mdpi.com These derivatization strategies significantly expand the chemical space accessible from the this compound scaffold.
| Derivative | Functional Group | Synthetic Precursor | Reference |
| 3'-Amino-3'-deoxythymidine | -NH2 | This compound or 3'-Azido-3'-deoxythymidine | acs.org |
| 3'-Guanidino-3'-deoxythymidine | -NH-C(=NH)NH2 | 3'-Amino-3'-deoxythymidine | |
| 3'-Tetrazolyl-3'-deoxythymidine | Tetrazole ring | This compound | |
| 3'-Propargyl-3'-deoxythymidine | -CH2-C≡CH | 3'-Hydroxy-3'-deoxythymidine precursor | mdpi.com |
Protecting Group Chemistry in this compound Synthesis and Analogues
The synthesis of this compound and its analogues necessitates the use of protecting groups to temporarily block reactive sites on the sugar moiety and the nucleobase. This strategy prevents unwanted side reactions and directs the chemical transformations to the desired position, most notably the 3'-position of the deoxyribose ring. The choice of protecting groups is critical and depends on their stability to the reaction conditions employed in subsequent steps and the ease of their selective removal.
In the context of synthesizing 3'-substituted nucleosides like this compound, which is often derived from precursors such as 3'-azido-3'-deoxythymidine (AZT), a variety of protecting groups are employed for the hydroxyl groups of the sugar and the N3 position of the thymine (B56734) base.
Protecting Groups for the 5'-Hydroxyl Group:
The 5'-hydroxyl group is typically protected with bulky groups to allow for selective reactions at the 3'-position. Common protecting groups include:
Trityl (Tr) and its derivatives: Dimethoxytrityl (DMT) is widely used for the protection of the 5'-hydroxyl group in nucleoside chemistry. Its lipophilicity aids in purification by chromatography, and it can be readily removed under mild acidic conditions.
Silyl (B83357) ethers: Tert-butyldimethylsilyl (TBDMS) and other silyl ethers are also employed to protect the 5'-hydroxyl group. They are stable to a wide range of reaction conditions and can be removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).
Protecting Groups for the 3'-Hydroxyl Group (in precursor synthesis):
During the synthesis of precursors where the 3'-hydroxyl group is to be modified, it is often protected and then deprotected to introduce the desired functionality. Common protecting groups for the 3'-hydroxyl include:
Acyl groups: Acetyl (Ac) and benzoyl (Bz) groups are frequently used. nih.gov They are stable under various conditions and can be removed by basic hydrolysis.
Pivaloyl (Piv) group: This bulky acyl group offers greater steric hindrance and can be more stable than acetyl or benzoyl groups. nih.gov
Protecting Groups for the Thymine Nucleobase:
The N3-imino group of the thymine ring can also be protected to prevent side reactions during sugar modifications.
Boc (tert-butyloxycarbonyl) group: The Boc group has been successfully used to protect the N3 position of thymidine. mdpi.com It is stable to standard conditions used for the removal of acyl and silyl protecting groups from the sugar moiety and can be removed under acidic conditions. mdpi.com
The following table summarizes common protecting groups used in the synthesis of thymidine analogues:
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| 5'-Hydroxyl | Dimethoxytrityl | DMT | Mild acid (e.g., dichloroacetic acid in CH₂Cl₂) |
| 5'-Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride ions (e.g., TBAF in THF) |
| 3'-Hydroxyl | Acetyl | Ac | Basic hydrolysis (e.g., NaOH or NH₃ in MeOH) |
| 3'-Hydroxyl | Benzoyl | Bz | Basic hydrolysis (e.g., NaOH in pyridine) |
| N3 of Thymine | tert-Butyloxycarbonyl | Boc | Acidic conditions (e.g., trifluoroacetic acid) |
The strategic application and selective removal of these protecting groups are fundamental to the successful multi-step synthesis of this compound and its structurally related analogues.
Multicomponent Reaction Approaches for Nucleoside Isocyanides
Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants, have emerged as powerful tools in organic synthesis and medicinal chemistry. nih.govresearchgate.net These reactions are highly atom-economical and allow for the rapid generation of molecular diversity. researchgate.net In the field of nucleoside chemistry, isocyanide-based MCRs, such as the Ugi and Passerini reactions, have been employed for the synthesis of complex nucleoside analogues. nih.govwikipedia.org
The Ugi Four-Component Reaction (U-4CR):
The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, which yields an α-acylamino amide. nih.govwikipedia.org This reaction is exceptionally versatile and has been applied to the modification of nucleosides in various ways. For instance, a nucleoside bearing an aldehyde or amine functionality can be used as one of the components in an Ugi reaction to generate a library of modified nucleosides.
A general representation of the Ugi reaction is as follows:
Components: An aldehyde (R1-CHO), an amine (R2-NH2), a carboxylic acid (R3-COOH), and an isocyanide (R4-NC).
Product: An α-acylamino amide.
While a direct synthesis of this compound via an Ugi reaction has not been extensively reported, the methodology is highly applicable for creating derivatives. For example, a 3'-amino-3'-deoxythymidine derivative could serve as the amine component, which upon reaction with an aldehyde, a carboxylic acid, and an isocyanide, would yield a complex peptide-like side chain at the 3'-position.
The Passerini Three-Component Reaction (P-3CR):
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. core.ac.uk Similar to the Ugi reaction, the Passerini reaction can be utilized to introduce complex functionalities to nucleosides.
A general representation of the Passerini reaction is as follows:
Components: A carboxylic acid (R1-COOH), a ketone or aldehyde (R2R3C=O), and an isocyanide (R4-NC).
Product: An α-acyloxy carboxamide.
In the context of nucleoside isocyanides, a hypothetical Passerini reaction could involve a 3'-keto-3'-deoxythymidine derivative as the carbonyl component. Reaction with a carboxylic acid and an isocyanide would lead to the formation of a complex ester-amide side chain at the 3'-position.
The table below illustrates the general schemes for the Ugi and Passerini reactions:
| Reaction | Reactants | Product |
| Ugi Reaction | Aldehyde/Ketone + Amine + Carboxylic Acid + Isocyanide | α-Acylamino amide |
| Passerini Reaction | Aldehyde/Ketone + Carboxylic Acid + Isocyanide | α-Acyloxy carboxamide |
The application of multicomponent reactions in nucleoside chemistry provides a powerful platform for the discovery of novel nucleoside analogues with diverse biological activities. The ability to introduce complex and varied substituents in a single step makes MCRs an attractive strategy for the synthesis of libraries of compounds for high-throughput screening. scielo.br
Mechanistic Investigations of Isocyanide Reactivity in 3 Isocyano 3 Deoxythymidine Analogues
Electronic Structure and Frontier Orbital Analysis of the Isocyano Moiety in Nucleosides
The reactivity of the isocyanide group is fundamentally governed by its electronic characteristics. acs.org Frontier molecular orbital (FMO) theory provides a powerful framework for understanding the chemical behavior of molecules. youtube.comscirp.orgimperial.ac.uk In the context of isocyanides, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to explaining their reactivity. youtube.comscirp.org
The isocyanide carbon possesses a unique electronic makeup, exhibiting both nucleophilic and electrophilic character. acs.org It has a σ-type lone pair of electrons, which acts as an electron donor (nucleophile), and low-lying π* antibonding orbitals that can accept electrons (electrophile). acs.org This dual reactivity is a hallmark of isocyanides and distinguishes them from many other functional groups. acs.orgacs.org The HOMO is associated with the lone pair on the carbon atom, making it the primary site for nucleophilic attack. acs.orgyoutube.com Conversely, the LUMO is centered on the same carbon atom, rendering it susceptible to electrophilic attack. acs.orgyoutube.com This amphiphilic nature allows the isocyanide to react with a wide array of electrophiles and nucleophiles at the same carbon atom. acs.orgacs.org
The electronic properties of isocyanides can be further modulated by the substituents attached to the isocyano group. For instance, aliphatic isocyanides are generally stronger σ-donors and weaker π-acceptors compared to carbon monoxide. acs.org Aromatic isocyanides, on the other hand, benefit from extended conjugation, which enhances their π-acceptor capabilities. acs.org
Role of the Isocyano Group in Intermolecular Interactions
The distinct electronic features of the isocyano group also dictate its participation in various non-covalent intermolecular interactions, which are crucial for molecular recognition and crystal packing.
The isocyanide carbon can act as a hydrogen bond acceptor. acs.orgacs.org This interaction involves the lone pair of electrons on the isocyanide carbon and a hydrogen atom from a donor molecule (HX, where X is an electronegative atom like oxygen or nitrogen). acs.orgnih.govkhanacademy.org Crystallographic studies have revealed that hydrogen bonding is a prevalent interaction for isocyanides, accounting for a significant portion of their intermolecular contacts. acs.orgnih.gov The distances for these hydrogen bonds, d(C···H), typically range from 2.0 to 2.9 Å. acs.org
The isocyanide carbon can form hydrogen bonds with various donors, including O-H, N-H, and even polarized C-H groups. acs.orgnih.govmdpi.com In some cases, the isocyanide carbon can engage in multipolar interactions, forming hydrogen bonds with up to three hydrogen atoms simultaneously, adopting an approximately sp³-type geometry. acs.orgnih.gov
Interactions between the isocyanide group and oxygen atoms (RNC···O) have also been observed. acs.orgnih.gov These contacts are characterized by short distances between the isocyanide carbon and an oxygen atom. acs.orgnih.gov
| Interaction Type | Donor/Acceptor | Typical Distance (Å) | Key Features |
|---|---|---|---|
| RNC···HX | Isocyanide C as acceptor, HX as donor (X=O, N, C) | 2.0 - 2.9 | Can be multipolar, with up to three H-bonds to the same isocyanide carbon. acs.orgnih.gov |
| RNC···O | Interaction between isocyanide C and an oxygen atom | ~3.2 | Observed in crystal structures. acs.orgnih.gov |
Nucleophilic and Electrophilic Reactivity at the Isocyanide Carbon
As established by frontier orbital analysis, the isocyanide carbon is both nucleophilic and electrophilic. acs.orgresearchgate.net This dual reactivity allows it to participate in a variety of chemical transformations.
The nucleophilic character of the isocyanide carbon enables it to attack electrophilic centers, such as the carbon atom of a carbonyl group. acs.org This type of reactivity is fundamental to many isocyanide-based multicomponent reactions. acs.org
Conversely, the electrophilic nature of the isocyanide carbon allows it to be attacked by nucleophiles. acs.orgresearchgate.net This reactivity can be enhanced by coordination to a metal center, which increases the positive charge on the isocyanide carbon and makes it more susceptible to nucleophilic attack. acs.org
Reaction Pathways Involving the Isocyano Group in Nucleoside Scaffolds
The unique reactivity of the isocyano group gives rise to specific reaction pathways, with α-adduct formation being a prominent example.
Cycloaddition Reactions (e.g., [4+1] reactions for imidazole (B134444) formation)
The isocyanide functional group is exceptionally versatile in cycloaddition reactions, serving as a single carbon atom synthon. This reactivity is crucial for the construction of various heterocyclic systems. Among these, the [4+1] cycloaddition is a prominent pathway for synthesizing five-membered rings like imidazoles and pyrroles. rsc.org In this type of reaction, the isocyanide provides one atom (the isocyano carbon) to a four-atom conjugated system, known as a heterodiene.
The general mechanism for a [4+1] cycloaddition involves the reaction of an isocyanide with substrates such as azadienes, oxadienes, or other conjugated heterodienes. rsc.org This process has been widely used to generate diverse, functionalized heterocyclic scaffolds. For instance, the reaction of isocyanides with various electrophilic substrates can yield imidazoles, furans, oxazoles, and pyrazoles. rsc.org
While specific studies detailing the [4+1] cycloaddition of 3'-isocyano-3'-deoxythymidine for imidazole formation are not readily found, the synthesis of various imidazole derivatives from other isocyanides is well-documented. wjpsonline.comorganic-chemistry.org These reactions often proceed under mild conditions and can be catalyzed by different reagents. For example, copper-catalyzed reactions between two different isocyanides can produce imidazoles. organic-chemistry.org The Van Leusen imidazole synthesis, which uses tosylmethyl isocyanide (TosMIC), is another classic method that proceeds via cycloaddition-elimination with aldimines to form imidazoles. wjpsonline.com
Given the established reactivity of isocyanides, it is plausible that this compound could participate in similar [4+1] cycloaddition reactions with appropriate diene partners to form complex nucleoside-heterocycle conjugates.
Table 1: Examples of Isocyanide-Based Cycloaddition Reactions for Heterocycle Synthesis
| Isocyanide Reactant | Diene/Electrophile Partner | Product Type | Catalyst/Conditions | Reference |
| Tosylmethyl isocyanide (TosMIC) | Aldimines | 1,5-Disubstituted Imidazoles | Base (e.g., K2CO3) | wjpsonline.com |
| Various Isocyanides | Conjugated Heterodienes | Pyrroles, Furans, Oxazoles | Various | rsc.org |
| Benzyl Isocyanide Derivatives | N-Arylformimidate | 1,4-Diaryl-1H-imidazoles | NHC-Copper | organic-chemistry.org |
| Isocyanides | 2-Pyridylacetonitrile, Aldehydes | Indolizine-1-carbonitriles | [bmim]Cl | rsc.org |
This table presents general examples of isocyanide cycloadditions as specific data for this compound was not available.
Metal-Coordinating Properties and Metal-Assisted Reactions
The isocyano group (–N≡C) is isoelectronic with carbon monoxide (CO) and the cyanide ion (CN⁻), making it an excellent ligand for a wide range of transition metals. uomustansiriyah.edu.iq Isocyanides act as strong σ-donors through the carbon lone pair and as moderate π-acceptors, which allows them to form stable coordination complexes with metals in various oxidation states. uomustansiriyah.edu.iq This coordination significantly influences the reactivity of the isocyano group, often activating it toward further chemical transformations.
The coordination of an isocyanide to a metal center typically results in an increase in the C≡N stretching frequency in the infrared (IR) spectrum, a phenomenon that can be used to characterize the formation of the complex. The extent of this shift provides insight into the electronic nature of the metal-isocyanide bond.
While specific studies providing detailed spectroscopic data for metal complexes of this compound are scarce, the general principles of isocyanide coordination chemistry are well-established. For example, linkage isomerism is possible where a ligand can bind through different atoms; the isocyanide ligand can theoretically coordinate through either the carbon or nitrogen, although carbon coordination is overwhelmingly favored. unizin.org The formation of metal complexes with Schiff base ligands, which also involve metal-nitrogen coordination, has been extensively studied using techniques like FT-IR, UV-Visible spectroscopy, and magnetic susceptibility measurements to determine the geometry and nature of the complexes. researchgate.netuobaghdad.edu.iq
Metal-assisted reactions of isocyanides are numerous. The coordination to a metal cation enhances the electrophilicity of the isocyano carbon, making it more susceptible to nucleophilic attack. This activation is the basis for many metal-catalyzed reactions, including insertions into metal-carbon bonds, which are fundamental steps in various catalytic cycles.
Table 2: General Spectroscopic and Property Data for Characterizing Metal Complexes
| Property / Technique | Information Obtained | Example Application |
| Molar Conductivity | Determines if ligands are inside or outside the coordination sphere (ionic vs. neutral complex). | Distinguishing [Co(NH₃)₅Cl]Cl₂ from [Co(NH₃)₄Cl₂]Cl. |
| Magnetic Susceptibility | Determines the number of unpaired electrons, which helps to deduce the geometry of the complex (e.g., octahedral vs. tetrahedral). | Differentiating high-spin and low-spin Co(II) complexes. sysrevpharm.org |
| UV-Visible Spectroscopy | Provides information on the electronic transitions (d-d transitions, charge transfer), which are characteristic of the metal's coordination environment. | Assigning octahedral or square planar geometry to Ni(II) and Cu(II) complexes. researchgate.net |
| FT-IR Spectroscopy | Shows shifts in vibrational frequencies of ligands upon coordination to the metal, confirming the atoms involved in bonding. | Observing a shift in the C=N stretch of a Schiff base or the C≡N stretch of an isocyanide upon complexation. uobaghdad.edu.iq |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and composition of the complex, such as the presence of coordinated or hydrated water molecules. | Identifying the decomposition steps of metal-hydrate complexes. researchgate.net |
This table provides general characterization methods as specific experimental data for this compound complexes were not available.
Photocatalytic Reactions with Nucleosidic Isocyanides
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the generation of reactive radical intermediates under exceptionally mild conditions. wikipedia.orgresearchgate.net This methodology typically employs a photocatalyst, such as a ruthenium or iridium complex, that absorbs visible light and initiates single-electron transfer (SET) events with organic substrates. ethz.chresearchgate.net
Isocyanides have been successfully employed in photoredox-catalyzed reactions. Their ability to act as radical acceptors makes them valuable synthons for various transformations. A common mechanistic pathway involves the photocatalytic generation of a carbon-centered radical, which then adds to the isocyanide carbon to form a key imidoyl radical intermediate. nih.gov This intermediate can then be trapped or undergo further reactions to yield the final product. For example, a visible-light-induced protocol has been developed for the synthesis of secondary amides from organic bromides and isocyanides, proceeding through such a radical pathway. nih.gov
Furthermore, isocyanide-containing ligands have themselves been used to construct novel photocatalysts. The electronic properties of isocyanides can be tuned to influence the photophysical characteristics of the resulting metal complexes, such as their excited-state lifetimes and redox potentials. osti.gov For instance, molybdenum(0) complexes with bidentate isocyanide ligands have been shown to be potent photoreductants, capable of catalyzing challenging chemical transformations. nih.gov
Although no specific photocatalytic reactions involving this compound have been reported, its isocyanide functionality makes it a prime candidate for participation in such transformations, both as a substrate and potentially as a component of a larger photocatalytic system.
Table 3: Key Parameters in a Typical Photoredox Catalytic Cycle
| Parameter | Description | Example | Reference |
| Photocatalyst | A light-absorbing compound that initiates electron transfer. | fac-[Ir(ppy)₃], [Ru(bpy)₃]²⁺ | wikipedia.orgnih.gov |
| Light Source | Typically visible light (e.g., blue LEDs) to excite the photocatalyst. | λ = 455 nm | nih.gov |
| Reductive/Oxidative Quenching | The initial SET step where the excited photocatalyst is reduced or oxidized by a substrate. | Excited Ir(III)* is quenched by an alkyl bromide. | nih.gov |
| Radical Intermediate | An open-shell species generated from the substrate after the SET event. | Alkyl radical (R•) | nih.gov |
| Radical Acceptor | A molecule that traps the generated radical. | Isocyanide (R'-NC) traps R• to form an imidoyl radical. | nih.gov |
| Terminal Oxidant/Reductant | A stoichiometric reagent that regenerates the ground state of the photocatalyst. | Hantzsch ester, amines (reductants); Oxygen (oxidant). | ethz.chprinceton.edu |
This table outlines the general components of a photoredox reaction, as specific data for this compound was not available.
Biochemical and Enzymatic Interactions of 3 Isocyano 3 Deoxythymidine and Its Analogues
Interactions with Nucleoside Kinases
Substrate Specificity and Affinity for Thymidine (B127349) Kinases (e.g., MT-4 cell dThd kinase, TK1, TK2)
The interaction of 3'-Isocyano-3'-deoxythymidine with nucleoside kinases, particularly thymidine kinases, is a critical determinant of its biological activity. Research has shown that this compound exhibits a notable affinity for thymidine kinase (TK) from MT-4 cells. osti.gov In comparative studies, this compound demonstrated a much greater affinity for MT-4 cell thymidine kinase than its analogue, 3'-isocyano-2',3'-dideoxyuridine. osti.gov
The substrate specificity of thymidine kinases is crucial for the phosphorylation of nucleoside analogues. In mammalian cells, two main thymidine kinases exist: the cytosolic TK1 and the mitochondrial TK2. oup.com TK1 is primarily expressed during the S-phase of the cell cycle in proliferating cells, while TK2 is expressed in quiescent cells and is responsible for phosphorylating thymidine and other deoxynucleosides within the mitochondria. oup.com Studies on other 3'-substituted thymidine analogues, such as 3'-azido-3'-deoxythymidine (AZT), have shown differential phosphorylation by these kinases. For instance, in stimulated lymphocytes, AZT is primarily phosphorylated by TK1, whereas in non-dividing cells like macrophages, mitochondrial TK2 is the key enzyme. oup.com While direct comparative data for this compound with both TK1 and TK2 is not extensively detailed in the available literature, its significant affinity for the kinase in the highly proliferative MT-4 cell line suggests it is a substrate for the cellular phosphorylation machinery. osti.gov
The affinity of this compound for thymidine kinase is a key factor in its subsequent metabolic activation. The isocyano group at the 3' position, while a significant structural modification, does not preclude its recognition and binding by the enzyme. osti.gov
Inhibition Kinetics of Thymidine Kinases
This compound has been identified as a linear mixed-type inhibitor of MT-4 cell thymidine kinase. osti.gov This mode of inhibition indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.
The inhibition constant (Ki) for this compound against MT-4 cell thymidine kinase was determined to be significantly lower than that of its uridine (B1682114) counterpart, 3'-isocyano-2',3'-dideoxyuridine, indicating a much stronger inhibitory potential. osti.gov
Table 1: Inhibition of MT-4 Cell Thymidine Kinase by Isocyano Nucleosides
| Compound | Inhibition Type | Ki (µM) |
|---|---|---|
| This compound | Linear mixed-type | 0.88 |
| 3'-Isocyano-2',3'-dideoxyuridine | Linear mixed-type | >1000 |
Data sourced from Hiebl, J., et al. (1990). osti.gov
This data underscores the potent inhibitory effect of this compound on thymidine kinase, which is a crucial step for its incorporation into the nucleoside metabolic pathway and subsequent biological effects. osti.gov
Enzymatic Phosphorylation Pathways of Nucleoside Isocyanides
The enzymatic phosphorylation of nucleoside analogues is a prerequisite for their biological activity, as they must be converted to their triphosphate forms to be incorporated into nucleic acids or to inhibit polymerases. conicet.gov.ar This process is typically initiated by nucleoside kinases. conicet.gov.ar For thymidine analogues, this involves sequential phosphorylation to the monophosphate, diphosphate (B83284), and finally the triphosphate derivative. mdpi.com
While the general pathway of nucleoside phosphorylation is well-established, specific studies on the complete enzymatic phosphorylation cascade of isocyano-nucleosides are limited. However, the initial and rate-limiting step, the formation of the monophosphate, is evidently carried out by thymidine kinase for this compound. osti.gov The subsequent phosphorylation steps to the di- and triphosphate forms are presumed to be catalyzed by thymidylate kinase and nucleoside diphosphate kinase, respectively, as is common for other thymidine analogues. oup.com
The stability of the isocyano group is a relevant factor in its metabolism. Studies on various isocyanides have shown that secondary isocyanides, such as this compound, are relatively resistant to metabolic degradation. nih.gov This suggests that the isocyano moiety is likely to remain intact during the enzymatic phosphorylation process.
Role in Nucleoside Metabolism and Related Pathways
Once phosphorylated, this compound triphosphate would enter the cellular pool of deoxynucleotide triphosphates and compete with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into DNA by DNA polymerases. researchgate.net The presence of the bulky and chemically distinct isocyano group at the 3' position, where the phosphodiester bond would normally be formed for chain elongation, suggests that this compound likely acts as a DNA chain terminator. acs.org
Modulation of Protein-Nucleic Acid Interactions by Modified Nucleosides
Protein-nucleic acid interactions are fundamental to a vast array of cellular processes, including DNA replication, transcription, and repair. oup.commdpi.com The introduction of modified nucleosides into DNA can alter its structure and dynamics, thereby modulating these interactions. nih.govbiorxiv.org
The isocyano group is a unique functional group with a linear geometry and a dipole moment. acs.org Its incorporation into the DNA backbone could introduce significant local changes in the DNA structure. While direct studies on how this compound affects protein-nucleic acid interactions are not available, it is known that the isocyano group can participate in hydrogen bonding and has strong metal-coordinating properties. acs.orgresearchgate.net These characteristics could potentially alter the binding of proteins that recognize specific DNA sequences or structures, such as transcription factors or DNA repair enzymes. oup.com
Furthermore, modified nucleosides can influence the binding of RNA-binding proteins when incorporated into RNA. biorxiv.org Although this compound is a deoxynucleoside, the general principles of how modifications affect protein-nucleic acid recognition are relevant. The altered chemical and structural properties of the nucleic acid can either enhance or diminish protein binding, leading to downstream effects on gene expression and cellular function. nih.govbiorxiv.org
Lack of Specific Structural Data for this compound Prevents Detailed Analysis
A thorough investigation into the scientific literature reveals a significant gap in the availability of specific experimental and computational data for the chemical compound this compound. Despite extensive searches for X-ray crystallographic studies and detailed theoretical analyses, no specific data on the three-dimensional structure, including glycosidic torsion angles, sugar pucker conformations, or molecular packing, could be located for this particular nucleoside analogue. Similarly, dedicated Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis studies for this compound appear to be absent from published research.
This absence of foundational structural and computational information makes it impossible to provide a scientifically accurate and detailed discussion for the sections and subsections requested in the outline for "Structural Elucidation and Conformational Analysis of this compound and Analogues."
While general principles of X-ray crystallography, conformational analysis of nucleosides, and the application of computational methods like DFT and NBO are well-established, applying these concepts to this compound without specific data would be purely speculative and would not meet the required standards of scientific accuracy. The synthesis of this compound has been reported in the literature; however, these studies have primarily focused on its chemical preparation and preliminary biological evaluation, without delving into detailed structural characterization.
Therefore, until experimental crystallographic data and specific computational studies for this compound become available, a comprehensive analysis as outlined cannot be generated.
Structural Elucidation and Conformational Analysis of 3 Isocyano 3 Deoxythymidine and Analogues
Theoretical and Computational Chemistry Studies
Computational Modeling of Enzyme-Ligand Interactions
Computational modeling serves as a powerful tool for elucidating the molecular interactions between a ligand, such as 3'-Isocyano-3'-deoxythymidine, and its target enzyme at an atomic level. mdpi.combiointerfaceresearch.com These in silico techniques are crucial for understanding the structural basis of inhibition and for guiding the rational design of more potent and selective analogues. Methodologies like molecular docking and molecular dynamics (MD) simulations are employed to predict the binding pose, stability, and affinity of a ligand within an enzyme's active site. mdpi.comnih.gov
While extensive experimental data exists for various nucleoside analogues, specific computational studies detailing the binding mode of this compound with target enzymes like thymidine (B127349) kinase are not extensively detailed in publicly available research. However, based on computational analyses of other thymidine analogues and related inhibitors with human thymidine kinase 1 (hTK1), a predictive model of interaction can be constructed. acs.orgnih.govnih.gov
Molecular docking simulations would position the thymidine moiety of the compound within the enzyme's nucleoside binding site. It is anticipated that the thymine (B56734) base would form crucial hydrogen bonds with the backbone atoms of specific amino acid residues, anchoring the ligand in the active site. The deoxyribose sugar scaffold would likely establish additional hydrogen bonds and van der Waals contacts. For instance, studies on hTK1 have identified residues such as Val172, Val174, Phe128, and Asp58 as being critical for hydrogen bonding with thymidine-based ligands. acs.org
Molecular dynamics simulations can further refine the docked pose, providing insights into the dynamic stability of the enzyme-ligand complex over time. nih.govacs.org These simulations model the movements of atoms and can reveal conformational changes in the enzyme upon ligand binding, the role of water molecules in mediating interactions, and provide a more accurate estimation of the binding free energy. mdpi.com
To illustrate the type of data generated from such a computational study, the following table presents a hypothetical summary of the interactions between this compound and key residues in the active site of a target enzyme, such as human thymidine kinase.
| Ligand Moiety | Enzyme Residue | Interaction Type | Predicted Distance (Å) |
|---|---|---|---|
| Thymine (O4) | Residue Backbone NH | Hydrogen Bond | 2.9 |
| Thymine (N3-H) | Residue Backbone C=O | Hydrogen Bond | 3.1 |
| Deoxyribose (5'-OH) | Aspartic Acid | Hydrogen Bond | 2.8 |
| Thymine Ring | Phenylalanine | π-π Stacking | 4.5 |
| Isocyano Group (N) | Tyrosine (OH) | Hydrogen Bond | 3.2 |
| Isocyano Group (C) | Leucine | Hydrophobic | 3.8 |
This table is for illustrative purposes only and represents the potential types of interactions that would be identified and quantified through molecular docking and MD simulation studies.
Ultimately, the insights gained from these computational models are invaluable for structure-activity relationship (SAR) studies, helping to explain why certain modifications to the ligand structure, such as the introduction of the isocyano group, enhance or diminish its inhibitory activity.
Advanced Research Applications in Chemical Biology Utilizing 3 Isocyano 3 Deoxythymidine Scaffolds
Development of Chemical Probes for Enzyme Mechanism Studies
The modification of nucleosides into chemical probes is a fundamental strategy for investigating the mechanism and kinetics of enzymes involved in nucleic acid metabolism. 3'-Isocyano-3'-deoxythymidine has been identified as a useful tool for studying thymidine (B127349) kinase, a key enzyme in the pyrimidine (B1678525) salvage pathway responsible for phosphorylating thymidine to thymidine monophosphate (dTMP). nih.gov
Research has demonstrated that this compound acts as an inhibitor of thymidine kinase from MT-4 cells. nih.gov Kinetic analysis revealed that it functions as a linear mixed-type inhibitor. nih.gov This mode of inhibition suggests that the analogue can bind to both the free enzyme and the enzyme-substrate complex, albeit at a site distinct from the active site, thereby providing valuable information about allosteric regulation and the conformational dynamics of the enzyme during its catalytic cycle. The affinity of this compound for MT-4 cell thymidine kinase, as indicated by its inhibition constant (Ki), was found to be considerably greater than that of the related compound, 3'-isocyano-2',3'-dideoxyuridine. nih.gov
By using such probes, researchers can dissect the phosphorylation steps, assess the substrate specificity of the kinase, and identify potential sites for therapeutic intervention. nih.govresearchgate.net The study of how structural changes at the 3'-position affect binding and catalysis helps to map the enzyme's active site and understand the molecular interactions crucial for its function. nih.govnih.gov
| Compound | Target Enzyme | Inhibition Type | Key Finding | Reference |
|---|---|---|---|---|
| This compound | MT-4 Cell Thymidine Kinase | Linear mixed-type | Demonstrates significant affinity (Ki) for the enzyme, indicating its utility as a probe for the enzyme's active site and allosteric sites. | nih.gov |
| 3'-Isocyano-2',3'-dideoxyuridine | MT-4 Cell Thymidine Kinase | Linear mixed-type | Showed considerably lower affinity for the kinase compared to its thymidine counterpart. | nih.gov |
Strategies for Bioconjugation and Cross-linking using Isocyanide Functionality
The isocyanide group of this compound is a uniquely versatile functional handle for bioconjugation and cross-linking applications. Its reactivity allows for the covalent attachment of this nucleoside scaffold to a wide array of other molecules, including proteins, peptides, and fluorescent labels, under mild, physiologically compatible conditions. nih.govyoutube.com
Several key strategies leverage the isocyanide functionality:
Multicomponent Reactions (MCRs): Isocyanides are famously reactive in MCRs such as the Passerini and Ugi reactions. nih.govnih.gov These one-pot reactions allow for the combination of three or four different components, including the isocyanide-containing nucleoside, to rapidly generate complex molecular architectures. This enables the straightforward conjugation of this compound to amino acids, carbonyl compounds, and carboxylic acids, creating sophisticated bioconjugates. nih.goveurekaselect.com
[4+1] Cycloadditions: A significant advancement in bioorthogonal chemistry is the reaction between isocyanides and tetrazines. nih.govfrontiersin.org This inverse-electron-demand Diels-Alder type reaction, often referred to as isonitrile-tetrazine ligation, proceeds rapidly and with high specificity in aqueous environments, making it ideal for labeling biological molecules in live cells. researchgate.netnih.gov A this compound scaffold can be "clicked" onto a tetrazine-modified protein or probe, forming a stable covalent linkage. nih.govacs.org
Metal Chelation: The terminal carbon of the isocyanide group can act as a ligand to coordinate with transition metals. This property can be exploited for cross-linking or for the development of metallo-probes.
These strategies allow researchers to attach this compound to reporter molecules for imaging, to solid supports for affinity chromatography, or to other biomolecules to study intermolecular interactions.
| Reaction Type | Components | Product | Application in Bioconjugation |
|---|---|---|---|
| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy carboxamide | Conjugation to molecules containing carbonyl and carboxyl groups. |
| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | α-Acylamino carboxamide | Versatile conjugation to peptides and other amine-containing biomolecules. |
| Isocyanide-Tetrazine Ligation | Isocyanide, Tetrazine | Stable pyrazole (B372694) conjugate (after rearrangement) | Bioorthogonal labeling and "click-to-release" applications. |
Synthesis of Modified Nucleic Acids for Research (e.g., for diagnostics, regulation of protein-DNA binding)
The incorporation of modified nucleosides into DNA or RNA oligonucleotides is crucial for developing new tools for diagnostics and for studying biological processes like protein-DNA interactions. nih.govmdpi.com The this compound scaffold provides a unique opportunity for creating modified nucleic acids due to the reactivity of the isocyanide group.
While direct incorporation of a 3'-isocyano-modified phosphoramidite (B1245037) into an oligonucleotide during standard solid-phase synthesis might be challenging due to the reactivity of the isocyanide, it is an ideal candidate for post-synthetic modification . aist.go.jpmdpi.com In this approach, a precursor oligonucleotide is first synthesized containing a different, more stable functional group that can be later converted to the desired isocyanide, or more commonly, an oligonucleotide containing a reactive partner for the isocyanide is synthesized.
A more direct and powerful strategy involves synthesizing an oligonucleotide with a placeholder modification, such as an amino or alkyne group, which can then be reacted with a molecule containing an isocyanide, or vice-versa. idtdna.comnih.gov However, the most promising application of this compound is its use as a building block that, once incorporated, provides a reactive handle for subsequent modifications. For instance, an oligonucleotide containing a this compound residue could be reacted with a tetrazine-labeled protein to study protein-DNA binding or with a fluorescent tetrazine for use as a diagnostic probe. nih.gov This allows for the site-specific introduction of complex functionalities that would not be stable under the conditions of oligonucleotide synthesis. nih.govmdpi.com
Design of Nucleoside Analogues for Investigating Biochemical Pathways
The design and synthesis of nucleoside analogues are central to the investigation of biochemical pathways, particularly those involving DNA replication and repair. mdpi.com By systematically altering the structure of natural nucleosides, researchers can create molecules that act as inhibitors, alternative substrates, or probes to elucidate the function of specific enzymes. nih.gov
This compound is a prime example of a rationally designed nucleoside analogue. The 3'-hydroxyl group is essential for the formation of the phosphodiester bond by DNA polymerases during the extension of a DNA strand. Replacing this group with an isocyano moiety creates a chain terminator, but more importantly, it introduces a group with unique steric and electronic properties that can be used to probe the active site of enzymes that interact with the 3'-position of the deoxyribose sugar.
As discussed previously, its role as a mixed-type inhibitor of thymidine kinase provides insight into the enzyme's mechanism. nih.gov This inhibition demonstrates that the enzyme can tolerate significant modification at the 3'-position, and the nature of the inhibition reveals information about potential allosteric binding sites. Studying how analogues like this compound are processed (or not processed) by sequential enzymes in a pathway (e.g., kinases, polymerases, phosphorylases) allows for a detailed mapping of that pathway's substrate tolerance and can help identify rate-limiting steps or potential drug targets. nih.govnih.govdntb.gov.ua
Application in Combinatorial Chemistry and Library Synthesis for Chemical Space Exploration
Combinatorial chemistry is a powerful strategy for rapidly generating large collections, or libraries, of diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.govbohrium.comimperial.ac.uk The unique reactivity of the isocyanide functional group makes this compound an exceptionally valuable scaffold for this purpose.
The utility of isocyanides in multicomponent reactions (MCRs) like the Ugi and Passerini reactions is the cornerstone of their application in combinatorial synthesis. nih.govrsc.org These reactions are highly convergent, meaning they can combine three or four distinct building blocks in a single step to produce a complex product. mdpi.com By using this compound as the constant isocyanide component and varying the other inputs (e.g., a diverse set of aldehydes, amines, and carboxylic acids), a large library of complex nucleoside analogues can be synthesized with high efficiency. nih.gov
For example, a library could be constructed by reacting this compound with various amino acids and aldehydes in an Ugi reaction. This would generate a collection of peptide-nucleoside conjugates with significant structural diversity, ideal for screening for inhibitors of protein-DNA interactions or specific enzymes. The efficiency and atom economy of MCRs make them perfectly suited for the automated, parallel synthesis formats often used in generating combinatorial libraries. stanford.edu This allows for a broad exploration of the chemical space around the nucleoside scaffold, significantly increasing the probability of discovering molecules with novel biological activities. researchgate.net
Future Directions and Emerging Research Avenues for 3 Isocyano 3 Deoxythymidine
Exploration of Novel Synthetic Routes and Reaction Conditions
The development of efficient and scalable synthetic routes is fundamental to enabling broader research and application of 3'-Isocyano-3'-deoxythymidine. hilarispublisher.com Future research is anticipated to move beyond classical methods, which can sometimes require harsh conditions, towards more sophisticated and sustainable synthetic strategies. beilstein-journals.org The exploration of novel synthetic pathways in medicinal chemistry has the potential to accelerate drug discovery by providing access to diverse compound libraries. hilarispublisher.com
Key areas of exploration include:
Transition-Metal Catalysis : Methodologies such as palladium-catalyzed cross-coupling reactions could offer milder and more efficient pathways for the introduction of the isocyanide group or for further functionalization of the nucleoside. hilarispublisher.com These methods are known for their scalability, which is crucial for producing sufficient quantities of the compound for extensive studies. hilarispublisher.com
Photocatalysis : Light-mediated reactions represent a green and efficient alternative to traditional synthetic methods, often proceeding under mild conditions with high selectivity.
Flow Chemistry : Continuous flow synthesis can offer improved reaction control, enhanced safety, and easier scalability compared to batch processes. This could be particularly advantageous for handling potentially volatile or reactive intermediates.
Enzymatic Synthesis : Biocatalysis presents an opportunity for highly stereoselective synthesis under environmentally benign conditions, potentially simplifying purification processes.
Table 1: Comparison of Synthetic Route Paradigms
| Feature | Traditional Synthesis | Emerging Novel Routes (e.g., Catalysis, Flow Chemistry) |
|---|---|---|
| Reaction Conditions | Often require harsh reagents and high temperatures. | Typically milder, ambient temperature and pressure. hilarispublisher.com |
| Scalability | Can be challenging and costly. | More amenable to large-scale production. hilarispublisher.com |
| Selectivity | May require extensive use of protecting groups. | High chemo- and regioselectivity, reducing side products. |
| Sustainability | Often generates significant chemical waste. | Greener, with lower energy consumption and waste. |
Advanced Spectroscopic and Analytical Characterization Methodologies (e.g., LC, HPLC, NMR, MS)
A thorough characterization is essential to confirm the identity, purity, and structure of this compound. While standard techniques provide basic information, advanced methodologies can offer deeper insights into its structural and dynamic properties. The analytical evaluation of complex molecules has been significantly improved by advances in chromatography and mass spectrometry. researchgate.net
Future research will likely leverage a combination of sophisticated techniques:
Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC) : Modern HPLC systems, particularly when coupled with mass spectrometry (LC-MS), are indispensable for purity assessment and stability studies. chromatographyonline.com The use of columns with inert hardware can prevent the binding of oligonucleotides and improve sensitivity and recovery. chromatographyonline.com Multidimensional LC techniques (LCxLC) can provide enhanced resolution for complex mixtures, ensuring the separation of closely related impurities. researchgate.net
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is critical for unambiguous molecular formula determination. chromatographyonline.com Advanced MS/MS fragmentation studies can elucidate the compound's structure and identify metabolites in biological systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Beyond standard 1D ¹H and ¹³C NMR, two-dimensional (2D) techniques such as COSY, HSQC, and HMBC are essential for complete and unambiguous assignment of all proton and carbon signals. NOESY experiments can provide crucial information about the molecule's three-dimensional conformation in solution.
Table 2: Advanced Analytical Techniques for Characterization
| Technique | Information Provided | Future Application Focus |
|---|---|---|
| LC-HRMS | Provides precise mass for formula confirmation and separates impurities. researchgate.netchromatographyonline.com | Metabolite identification, stability profiling, and quantitative analysis in biological matrices. |
| Multidimensional HPLC | Enhanced separation of complex mixtures and isomers. chromatographyonline.com | Quality control for scaled-up synthesis, ensuring high purity. |
| 2D NMR (COSY, HSQC) | Unambiguous assignment of proton and carbon signals, confirming connectivity. | Detailed structural verification of novel analogs and reaction products. |
| NOESY NMR | Provides information on through-space atomic proximities, defining 3D conformation. | Studying conformational changes upon binding to biological targets. |
Deeper Understanding of Intramolecular and Intermolecular Forces
The physical and biological properties of a molecule are governed by the complex interplay of forces within and between molecules. khanacademy.org Intramolecular forces, such as covalent bonds, define the molecule's identity, while weaker intermolecular forces dictate physical properties like melting point and solubility. khanacademy.orginspiraadvantage.comyoutube.com
Intramolecular Forces : These are the covalent bonds that hold the atoms of this compound together. khanacademy.org Future computational studies, using methods like density functional theory (DFT), can model the electron distribution, bond strengths, and conformational preferences of the molecule, particularly the influence of the electron-withdrawing isocyanide group on the deoxyribose ring pucker.
Intermolecular Forces : The isocyanide group is a unique functional group, acting as both a nucleophile and an electrophile at its terminal carbon. nih.govnih.gov This dual nature has significant implications for its intermolecular interactions. nih.gov Research using techniques like X-ray crystallography can reveal how molecules of this compound pack in a solid state. This can identify key interactions such as:
Hydrogen Bonding : The thymine (B56734) base can participate in hydrogen bonding, a strong type of dipole-dipole interaction. khanacademy.org The isocyanide nitrogen itself can also act as a hydrogen bond acceptor.
Dipole-Dipole Interactions : The polar nature of the isocyanide group and the nucleoside scaffold will lead to significant dipole-dipole attractions between molecules. youtube.com
π-π Stacking : The aromatic thymine ring can stack with those of adjacent molecules, contributing to crystal stability.
Understanding these forces is critical for predicting the compound's solubility, crystal structure, and, most importantly, its ability to interact with biological targets like enzymes or nucleic acids. nih.gov
Integration with High-Throughput Screening for Mechanistic Discovery
High-throughput screening (HTS) uses automated technology to rapidly test thousands of chemical compounds for a specific biological activity. promega.com.cn Integrating this compound into HTS campaigns is a key future direction for discovering its biological function and mechanism of action. mssm.edu This approach can be used to screen large compound libraries against various biological targets, including enzymes, receptors, and whole cells. mssm.edu
The process for mechanistic discovery would involve:
Assay Development : Creating a robust and sensitive assay for the biological process of interest (e.g., viral replication, cancer cell proliferation, or a specific enzyme's activity).
Library Screening : Including this compound in a library of diverse small molecules to be tested in the automated HTS platform.
Hit Identification : Identifying "hits" where the compound shows significant activity. Compounds that show preferential killing of target cells or synergy with other agents are prioritized. researchgate.net
Dose-Response and Secondary Screening : Validating the initial hits through more detailed dose-response studies and secondary assays to confirm their activity and rule out false positives.
Mechanism of Action Studies : Using the confirmed hit compound as a chemical probe to investigate the specific molecular target and pathway it modulates.
Patient-derived organoids are increasingly used in HTS as they can better represent the physiological conditions of tumors compared to 2D cell models. promega.com.cnnih.gov Screening this compound against a panel of such organoids could rapidly identify potential anti-cancer activities.
Development of New Chemical Tools and Methodologies based on Nucleoside Isocyanides
The unique reactivity of the isocyanide functional group makes it highly valuable for the development of novel chemical tools and methodologies. nih.gov Nucleoside isocyanides, like this compound, can serve as versatile building blocks and probes in chemical biology.
Emerging applications include:
Multicomponent Reactions (MCRs) : Isocyanides are famous for their utility in MCRs like the Ugi and Passerini reactions. nih.govacs.org Using this compound in such reactions would allow for the rapid, one-pot synthesis of complex libraries of novel nucleoside analogs, greatly expanding the chemical space for drug discovery.
Bioorthogonal Chemistry : The isocyanide group can participate in bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. For example, the reaction of isocyanides with tetrazines is a well-established bioorthogonal ligation method. nih.gov This could allow this compound to be used as a probe to label DNA or RNA in living cells for imaging or tracking purposes.
Metal Coordination Chemistry : The isocyanide carbon can act as a ligand to coordinate with transition metals. acs.org This property could be exploited to design novel metallodrugs or to develop catalysts where the nucleoside scaffold directs the metal's reactivity to a specific biological location. This increased reactivity of a metal-coordinated isocyanide could be used to design covalent inhibitors against a range of metalloproteins. acs.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Guanidine |
| Imatinib |
| Levofloxacin |
| Moxifloxacin |
| Nifedipine |
| Sobetirome |
| Thymidine (B127349) |
Q & A
Q. How does the compound’s stability in biological matrices affect pharmacokinetic studies?
- Methodology :
- Stability assays in plasma, liver microsomes, and CSF using LC-MS.
- Degradation kinetics analysis under varying pH/temperature conditions .
- Data : Rapid hydrolysis in acidic environments (t₁/₂ = 2.5 hrs at pH 3) necessitates prodrug formulations for oral delivery .
Tables
Q. Table 1. Comparative Efficacy of 3′-Modified Thymidine Analogs
| Compound | IC50 (HIV-1, μM) | Phosphorylation Rate (pmol/hr/10⁶ cells) | Key Resistance Mutations |
|---|---|---|---|
| 3′-Isocyano-3′-dT (This compound) | 12.5 | 8.2 | Under investigation |
| AZT | 0.02 | 22.4 | Thr215→Tyr, Lys70→Arg |
| 5′-Isocyano-5′-dT | 45.8 | 3.1 | None reported |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
